molecular formula C13H14N2 B1346816 2,2'-Methylenedianiline CAS No. 6582-52-1

2,2'-Methylenedianiline

Cat. No. B1346816
CAS RN: 6582-52-1
M. Wt: 198.26 g/mol
InChI Key: OHKOAJUTRVTYSW-UHFFFAOYSA-N
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Description

2,2’-Methylenedianiline (CAS Number: 6582-52-1) is a chemical compound with the molecular formula C13H14N2 . It has a molecular weight of 198.27 . It is used in the production of rigid polyurethane foams .


Synthesis Analysis

The synthesis of 2,2’-Methylenedianiline involves the condensation of aniline and formaldehyde, followed by an acid-catalyzed rearrangement reaction . The first step of the reaction, the decomposition of the aminal to N-benzylanilines, is limited by film diffusion. The second and significantly slower step, the acid-catalyzed rearrangement of these intermediates to MDA, is controlled by microkinetics on mesoporous dealuminated Y-type zeolites .


Molecular Structure Analysis

The molecular structure of 2,2’-Methylenedianiline is represented by the InChI code 1S/C13H14N2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9,14-15H2 .


Chemical Reactions Analysis

The reaction network and mechanism of the synthesis of 2,2’-Methylenedianiline from the condensation product of aniline and formaldehyde (aminal) on microporous acidic materials has been elucidated . The first step of the reaction, the decomposition of the aminal to N-benzylanilines, is limited by film diffusion, and the second and significantly slower step, the acid-catalyzed rearrangement of these intermediates to MDA, is controlled by microkinetics on mesoporous dealuminated Y-type zeolites .


Physical And Chemical Properties Analysis

2,2’-Methylenedianiline is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 390.2±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 64.0±0.3 cm3, and a molar volume of 173.4±3.0 cm3 .

Scientific Research Applications

Analytical and Bioanalytical Applications

2,2'-Methylenedianiline (MDA) serves as a significant building block in the production of materials like polyurethane, often used in medical devices. The biotransformation pathways of MDA, particularly the phase I and II transformations involving hydroxylation, N-oxidation, and conjugations with glutathione, glucuronic acid, and glycine, have been meticulously characterized using techniques like liquid chromatography-electrospray tandem mass spectrometry. Such detailed characterization aids in understanding the toxicity mechanisms of MDA and its metabolites (Chen, Dugas & Cole, 2008).

Characterization and Analysis Techniques

The structural analysis and differentiation of MDA regioisomers, crucial in polyurethane synthesis, have been extensively studied using advanced techniques like ion mobility-mass spectrometry (IM-MS), tandem mass spectrometry (MS/MS), and matrix-assisted laser desorption/ionization-mass spectrometry (MALDI-MS). These methods offer detailed insights into the molecular structures, fragmentation mechanisms, and the formation of precursor and fragment ions, enhancing the understanding of MDA's role in industrial applications (Stow et al., 2017).

Occupational Health and Toxicology

Understanding the impact of MDA on human health, especially in occupational settings, is critical. Studies have highlighted its hepatotoxic nature, emphasizing the need for strict safety measures to minimize exposure risks in industrial environments. The toxicological profiles of MDA have been evaluated in various contexts, including hepatotoxicity, genotoxicity, and the induction of vascular medial hyperplasia, shedding light on the potential health risks associated with its exposure (Giouleme et al., 2011), (Kenyon et al., 2004).

Safety And Hazards

2,2’-Methylenedianiline is classified as a hazardous substance . It can cause skin irritation and may cause an allergic skin reaction . It also causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if skin irritation or rash occurs or if eye irritation persists .

properties

IUPAC Name

2-[(2-aminophenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKOAJUTRVTYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CC=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064413
Record name 2,2'-Methylenedianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5064413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Methylenedianiline

CAS RN

6582-52-1
Record name 2,2′-Methylenebis[benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6582-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2,2'-methylenebis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006582521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2,2'-methylenebis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-Methylenedianiline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-methylenedianiline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.830
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
P Chakrabarti, K Venkatesan, TS Cameron… - Journal of the …, 1981 - pubs.rsc.org
The synthesis of 4,4′,N,N′-tetramethyl-NN′-dinitroso-2,2′-methylenedianiline (1) by the route p-MeC6H4NH2+ HCHO + OH–→(p-MeC6H4NMe)2CH2(7b); (7b)+ acid at 70 C → 4,…
Number of citations: 5 pubs.rsc.org
F Llados, ZA Rosemond - 1998 - stacks.cdc.gov
The primary purpose of this chapter is to provide public health officials, physicians, toxicologists, and other interested individuals and groups with an overall perspective of the toxicology …
Number of citations: 0 stacks.cdc.gov
JJ Ma, ZW Wang, J Xu, CY Hu, TC Qiu… - Food Packaging and Shelf …, 2022 - Elsevier
An ultra-high-performance liquid chromatography-tandem mass spectrometry method was used to evaluate the migration levels of primary aromatic amines (PAAs) in 147 laminated …
Number of citations: 3 www.sciencedirect.com
PAN DE, GBA DE, TMDE DE BAERDEMAEKER… - sumobrain.org
The present invention relates to a catalytic material for the preparation of one or more of 4, 4'-methylenedianiline, 2, 2'-methylenedianiline, 2, 4'-methylenedianiline, and oligomers of two …
Number of citations: 0 www.sumobrain.org
K Ge, Y Huang, H Zhang, Y Gu - Sensors and Actuators B: Chemical, 2022 - Elsevier
In this paper, an ultra-sensitive and selective surface-enhanced Raman spectroscopy (SERS) substrate was designed and fabricated for rapid determination of 4,4′-methylenedianiline …
Number of citations: 5 www.sciencedirect.com
K VENKATESAN, C TS, T DEMIR - 1981 - pascal-francis.inist.fr
Keyword (fr) COMPOSE BENZENIQUE DIAMINE NITROSAMINE STRUCTURE CRISTALLINE AMINE PRIMAIRE REACTION BASIQUE AMINE SECONDAIRE STRUCTURE …
Number of citations: 0 pascal-francis.inist.fr
T Miyadera, R Tachikawa - Tetrahedron, 1969 - Elsevier
Hydrogen bromide-catalysed reaction of acrolein, malonaldehyde, paraformaldehyde and acetaldehyde with aniline was investigated in connection with the mechanism proposed for …
Number of citations: 3 www.sciencedirect.com
M Shahrestani, MS Tehrani, S Shoeibi… - Journal of Analytical …, 2018 - hindawi.com
The primary aromatic amines (PAAs) are food contaminants which may exist in packaged food. Polyurethane (PU) adhesives which are used in flexible packaging are the main source …
Number of citations: 14 www.hindawi.com
E Unterberger-Henig - Toxicology and Industrial Health, 2022 - journals.sagepub.com
4,4 ′ -MDA is classified as a genotoxic carcinogen based on numerous in vitro and animal data. The consequential assumption that a safe threshold does not exist is not only applied …
Number of citations: 1 journals.sagepub.com
K Ge, Y Huang, H Zhang - Spectrochimica Acta Part A: Molecular and …, 2023 - Elsevier
In this paper, we report a novel surface-enhanced Raman spectroscopy (SERS) substrate based on hierarchical β-Bi 2 O 3 /Au 2 Ag 2 microspheres for rapid, sensitive and selective …
Number of citations: 1 www.sciencedirect.com

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